![molecular formula C18H15N5O2S B3000650 (E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 303793-41-1](/img/structure/B3000650.png)
(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Description
(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.41. The purity is usually 95%.
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Biological Activity
The compound (E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a derivative of benzothiazole and pyrazole, which are known for their diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 6-methoxybenzo[d]thiazole with hydrazine derivatives, followed by subsequent modifications to introduce the pyrazole moiety. The synthetic route may include:
- Formation of the hydrazone : Reaction of 6-methoxybenzo[d]thiazole with appropriate aldehydes.
- Cyclization : Formation of the pyrazole ring through cyclization reactions involving 1,3-dicarbonyl compounds.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate effectiveness against various bacterial and fungal strains. For instance:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibited at low concentrations | |
Staphylococcus aureus | Significant antibacterial effect | |
Candida albicans | Effective antifungal activity |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have reported cytotoxic effects against several cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
Properties
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-16(17(24)23(22-11)12-6-4-3-5-7-12)20-21-18-19-14-9-8-13(25-2)10-15(14)26-18/h3-10,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETZDXAQEFUQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.